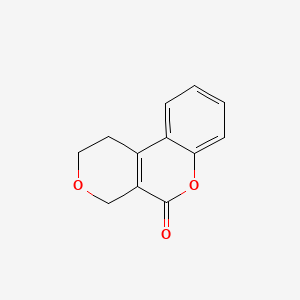
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one is a heterocyclic compound that belongs to the class of pyranocoumarins This compound is characterized by a fused ring system that includes a pyran ring and a benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be synthesized through several synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Another method involves the use of coumarin derivatives as starting materials, which undergo cyclization reactions to form the desired pyranocoumarin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or functionalized benzopyran derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and anticoagulant.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects through:
Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways involved: Modulating signaling pathways related to cell proliferation, apoptosis, or inflammation.
For example, as an anticancer agent, the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be compared with other pyranocoumarins and benzopyran derivatives:
-
Similar Compounds
- 3,4-Dihydro-2H,5H-pyrano(3,2-c)(1)benzopyran-5-one
- 2H,5H-Pyrano(3,2-c)(1)benzopyran-5-one
- 2-Methoxy-2-methyl-4-phenyl-3,4-dihydro-2H,5H-pyrano(3,2-c)chromen-5-one
-
Uniqueness
- The specific arrangement of the pyran and benzopyran rings in this compound imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Propiedades
Número CAS |
5375-87-1 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one |
InChI |
InChI=1S/C12H10O3/c13-12-10-7-14-6-5-8(10)9-3-1-2-4-11(9)15-12/h1-4H,5-7H2 |
Clave InChI |
WSECHJISCFFJEN-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



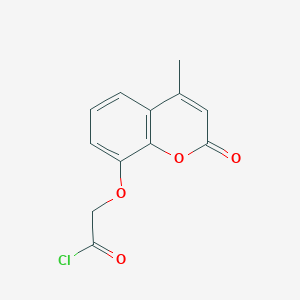
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
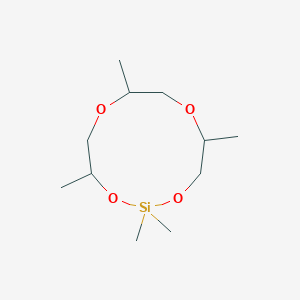




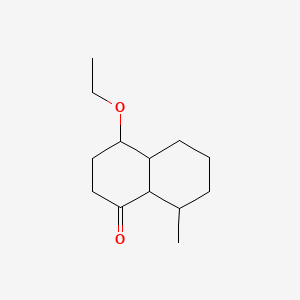
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
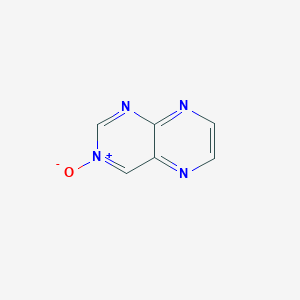
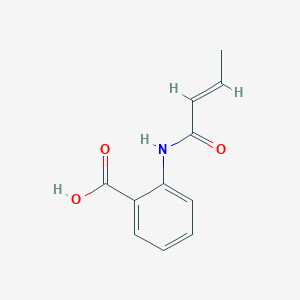

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
